molecular formula C11H8F2O2 B11892885 1-(Difluoromethoxy)-4-naphthol

1-(Difluoromethoxy)-4-naphthol

Cat. No.: B11892885
M. Wt: 210.18 g/mol
InChI Key: DVXDEVWKINWVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-naphthol is an organic compound that features a naphthol core substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol ring. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques, which have been optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-4-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-4-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-naphthol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-naphthol
  • 1-(Difluoromethoxy)-3-naphthol
  • 1-(Difluoromethoxy)-5-naphthol

Comparison: 1-(Difluoromethoxy)-4-naphthol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

4-(difluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11,14H

InChI Key

DVXDEVWKINWVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.